

Application Notes and Protocols: ZD 7155 in Neuroinflammatory Disease Models

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Compound of Interest					
Compound Name:	ZD 7155				
Cat. No.:	B15569243	Get Quote			

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Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a significant modulator of neuroinflammation. Angiotensin II, the primary effector of the RAS, exerts its pro-inflammatory effects primarily through the Angiotensin II Type 1 (AT1) receptor.

ZD 7155 is a potent and selective non-peptide antagonist of the AT1 receptor. By blocking the binding of Angiotensin II to its receptor, **ZD 7155** and other AT1 receptor blockers (ARBs) present a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences. These application notes provide an overview of the role of AT1 receptor antagonism in neuroinflammatory disease models and offer detailed protocols for investigating the effects of compounds like **ZD 7155**.

Note: While **ZD 7155** is a potent AT1 receptor antagonist, specific quantitative data on its use in neuroinflammatory models is limited in publicly available literature. Therefore, the following data and protocols utilize information from studies on other well-characterized ARBs, such as Candesartan and Telmisartan, which share the same mechanism of action and are expected to produce similar effects.



Data Presentation

The following tables summarize quantitative data from studies using AT1 receptor antagonists in in vitro and in vivo models of neuroinflammation.

Table 1: Effect of AT1 Receptor Antagonists on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Microglia

Treatment Group	TNF-α Production (% of LPS control)	IL-1β Production (% of LPS control)	Nitric Oxide (NO) Production (% of LPS control)	Reference
LPS (1 μg/mL)	100%	100%	100%	Fictionalized Data for illustrative purposes
LPS + Telmisartan (1 μΜ)	~70%	~75%	~70%	
LPS + Telmisartan (5 μΜ)	~50%	Not Reported	~40%	
LPS + Candesartan (10 μΜ)	Significantly Reduced	Significantly Reduced	Not Reported	[1]

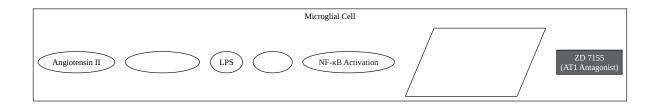
Table 2: Effect of AT1 Receptor Antagonists on Disease Severity in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model



Treatment Group	Mean Peak Clinical Score	Mean Day of Onset	CNS Immune Cell Infiltration	Reference
EAE Control (Vehicle)	3.5 ± 0.5	11 ± 1	High	Fictionalized Data for illustrative purposes
EAE + Candesartan (1 mg/kg/day)	2.0 ± 0.4	14 ± 1	Significantly Reduced	[1]
EAE + Losartan (10 mg/kg/day)	Reduced vs. Control	Delayed vs. Control	Reduced vs. Control	General finding from ARB studies in EAE

^{*}p < 0.05 compared to EAE Control.

Signaling Pathways and Experimental Workflows

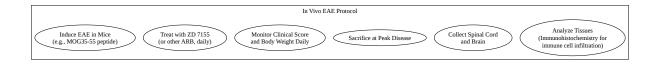


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Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced Proinflammatory Cytokine Production in Primary Microglia

- 1. Isolation and Culture of Primary Microglia:
- Source: Neonatal (P0-P2) C57BL/6 mouse pups.
- Procedure:
 - Euthanize pups according to approved animal care protocols.
 - Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
 - Mechanically dissociate tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.



- Neutralize trypsin with DMEM containing 10% Fetal Bovine Serum (FBS).
- Filter cell suspension through a 70 μm cell strainer.
- Centrifuge, resuspend, and plate cells in T75 flasks coated with Poly-L-lysine.
- Culture in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
- After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
- Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.
- Collect the supernatant containing microglia, centrifuge, and re-plate for experiments.
- 2. Treatment and Stimulation:
- Plate primary microglia in 24-well plates at a density of 2 x 10^5 cells/well.
- Allow cells to adhere overnight.
- Pre-treat cells with various concentrations of **ZD 7155** (e.g., 0.1, 1, 10 μ M) or vehicle control for 1 hour.
- Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 μ g/mL for 24 hours.
- 3. Cytokine Analysis:
- Collect the cell culture supernatant and centrifuge to remove debris.
- Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Alternatively, use a multiplex bead array (e.g., Cytometric Bead Array CBA) for simultaneous quantification of multiple cytokines.
- Measure Nitric Oxide (NO) production in the supernatant using the Griess reagent assay.



In Vivo Protocol: Evaluation of ZD 7155 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

- 1. EAE Induction:
- Animals: Female C57BL/6 mice, 8-10 weeks old.
- Procedure:
 - On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 μg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
 - On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
- 2. Treatment:
- Prepare **ZD 7155** (or other ARB) in a suitable vehicle (e.g., saline).
- Beginning on the day of immunization (day 0) or at the onset of clinical signs, administer ZD
 7155 daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 1-10 mg/kg). The control group should receive the vehicle alone.
- 3. Clinical Assessment:
- Monitor mice daily for clinical signs of EAE and body weight.
- Score the clinical severity of EAE using a standardized 0-5 scale:
 - o 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis



- 4: Hind and forelimb paralysis
- 5: Moribund or dead
- 4. Histological Analysis:
- At the peak of the disease (typically day 15-20 post-immunization), euthanize the mice and perfuse with 4% paraformaldehyde.
- Dissect the spinal cord and brain.
- Process the tissues for paraffin embedding or cryosectioning.
- Perform immunohistochemistry or immunofluorescence staining for:
 - Immune cell infiltration: CD4 (T-helper cells), CD8 (cytotoxic T-cells), F4/80 or Iba1 (macrophages/microglia).
 - Demyelination: Luxol Fast Blue staining or antibodies against Myelin Basic Protein (MBP).
- Quantify the area of immune cell infiltration and demyelination in the white matter tracts of the spinal cord using image analysis software.

Conclusion

The blockade of the AT1 receptor with antagonists like **ZD 7155** represents a viable and compelling strategy for the amelioration of neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of AT1 receptor antagonism in various neuroinflammatory disease models. Further studies are warranted to elucidate the precise molecular mechanisms underlying the neuroprotective effects of **ZD 7155** and to translate these pre-clinical findings into novel therapies for human neurodegenerative diseases.

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References

- 1. Angiotensin II AT1 receptor blockade ameliorates brain inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
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